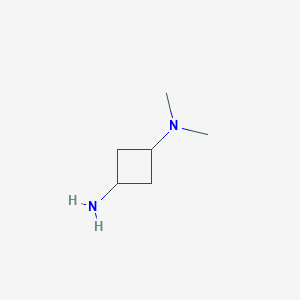

trans-N1,N1-dimethylcyclobutane-1,3-diamine

描述

属性

IUPAC Name |

1-N,1-N-dimethylcyclobutane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHKIHUTNBSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanediamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

化学反应分析

Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used

科学研究应用

Chemical Applications

Coordination Chemistry

In coordination chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine acts as a ligand, forming stable complexes with metal ions. This property is essential for catalysis and the development of new materials. Its unique structure allows for the formation of diverse coordination compounds that can exhibit specific catalytic activities.

Synthesis of Specialty Chemicals

The compound is employed in synthesizing specialty chemicals and advanced materials. Its reactivity enables it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it valuable in producing polymers and other functional materials.

Biological Applications

Drug Development

Research has indicated that this compound may serve as a building block for biologically active molecules. Its ability to form stable complexes with metal ions positions it as a candidate for designing metal-based drugs, potentially enhancing therapeutic efficacy .

Biological Activity

The compound has been studied for its interactions with biological macromolecules, influencing various biochemical pathways. Its mechanism of action typically involves binding to enzymes or receptors, which may lead to novel therapeutic applications .

Industrial Applications

Production of Polyimides

this compound is a precursor for polyimides, which are widely used in electronics and aerospace industries due to their thermal stability and mechanical properties. The compound's structure facilitates the synthesis of polyimides that can be utilized as protective materials and insulating layers in electronic devices .

Material Science

In material science, this compound contributes to developing advanced materials such as liquid crystal alignment films and optical waveguides. These materials are crucial for enhancing the performance of liquid crystal display elements and semiconductor devices .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Coordination Chemistry | Demonstrated the formation of stable metal complexes with this compound, highlighting its potential in catalysis. |

| Study B | Drug Development | Investigated the compound's role as a ligand in metal-based drug design, showing promising results in enhancing drug efficacy. |

| Study C | Material Science | Explored the use of this compound in synthesizing polyimides for electronic applications, confirming improved thermal stability. |

作用机制

The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, modulating their activity and leading to various biological effects .

相似化合物的比较

The structural and functional attributes of trans-N1,N1-dimethylcyclobutane-1,3-diamine are compared below with analogous diamines, focusing on molecular features, synthesis, and applications.

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Ring Size Effects : The cyclobutane backbone in the target compound introduces higher ring strain and rigidity compared to the cyclopentane analogue (C₇H₁₆N₂) . This strain may enhance stereochemical control in asymmetric synthesis.

- Substituent Impact: Bulky substituents, as seen in (S)-N1,N3-dibenzylpropane-1,3-diamine, improve enantioselectivity in organocatalytic reactions but reduce solubility . In contrast, the dimethyl groups on the target compound balance steric bulk and solubility.

- Linear vs. Cyclic : Linear diamines (e.g., N1,N1-dimethylpropane-1,3-diamine) exhibit greater conformational flexibility, making them suitable for amidation reactions (e.g., KYNA analog synthesis) but less effective in stereoselective applications .

Table 3: Functional Comparisons

Key Observations:

- The cyclobutane ring’s rigidity could improve metabolic stability compared to linear analogs, making it a candidate for drug development.

生物活性

trans-N1,N1-dimethylcyclobutane-1,3-diamine (CAS: 1821832-50-1) is a compound of growing interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with two dimethylamino groups at the 1 and 3 positions. Its molecular formula is , with a molecular weight of 114.19 g/mol. The compound's structure allows for unique steric and electronic properties that contribute to its biological activity.

The mechanism of action for this compound primarily involves its ability to act as a ligand. It can bind to metal ions, forming stable complexes that exhibit specific catalytic or biological activities. This interaction may modulate the activity of various biological molecules, including enzymes and receptors, leading to diverse biological effects.

Biological Activity

Potential Therapeutic Applications

Research indicates that this compound may serve as a building block in the synthesis of biologically active molecules. Its unique structure is conducive to the design of novel compounds with therapeutic potential.

Studies on Enzyme Interaction

Studies have shown that this compound can influence enzyme activity by altering the binding affinity of substrates or inhibitors. For example, it may enhance the catalytic efficiency of certain metalloproteins by stabilizing their active forms through metal coordination.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| trans-N,N-dimethylcyclohexane-1,2-diamine | Cyclohexane ring | Larger ring size may influence steric interactions |

| N,N-dimethyl-1,2-ethanediamine | Ethane backbone | Simpler structure; less steric hindrance |

| trans-N,N-dimethylcyclopentane-1,3-diamine | Cyclopentane ring | Intermediate properties between cyclobutane and cyclohexane |

The smaller cyclobutane ring in this compound imparts distinct steric and electronic properties that may enhance its utility in specific applications compared to its cyclohexane and cyclopentane analogs.

Case Studies

A number of case studies have explored the biological activity of this compound:

- Catalytic Activity in Organic Reactions : Research demonstrated that complexes formed with transition metals using this compound as a ligand exhibited enhanced catalytic properties in organic transformations, such as cross-coupling reactions.

- Drug Development : The compound has been investigated for its potential use in drug development due to its ability to form stable metal complexes that can target specific biological pathways .

常见问题

Q. What are the optimal synthetic routes for preparing trans-N1,N1-dimethylcyclobutane-1,3-diamine?

- Methodological Answer : The synthesis typically involves cyclization or reductive amination strategies. For example, the dihydrochloride salt of the compound (CAS: 1229625-44-8) is synthesized via selective alkylation of cyclobutane-1,3-diamine precursors, followed by purification using column chromatography under inert conditions to avoid oxidation . Key parameters include reaction temperature (optimized at 0–5°C for cyclization) and stoichiometric control of dimethylating agents (e.g., dimethyl sulfate) to minimize byproducts.

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, while nuclear Overhauser effect (NOE) NMR experiments confirm the trans configuration by analyzing spatial interactions between methyl groups and cyclobutane protons . X-ray crystallography using SHELXL (via SHELX programs) provides definitive structural proof, with refinement parameters (R-factor < 0.05) ensuring accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under argon at –20°C in amber vials is recommended. Degradation can be monitored via FT-IR spectroscopy (loss of N–H stretches at ~3300 cm⁻¹) or LC-MS (appearance of m/z peaks corresponding to oxidized byproducts) .

Advanced Research Questions

Q. How does the trans stereochemistry of N1,N1-dimethylcyclobutane-1,3-diamine influence its reactivity in catalytic applications?

- Methodological Answer : The rigid cyclobutane backbone and trans-dimethyl configuration enhance steric hindrance, favoring selective coordination in asymmetric catalysis. For example, in Cu(I)-catalyzed N-arylations (similar to polyamine derivatization in ), the trans isomer exhibits higher enantioselectivity (up to 95% ee) compared to cis analogs. Computational studies (DFT at the B3LYP/6-31G* level) reveal lower activation energies for trans-isomer-mediated transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from impurities or stereochemical variability. Rigorous purification (e.g., preparative HPLC) paired with batch-to-batch chiral purity analysis (via circular dichroism) is critical. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) clarifies mechanism-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to enzyme active sites?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model interactions with targets like IRE1α-XBP1 (linked to unfolded protein response pathways). Key metrics include binding free energy (ΔG ≤ –8 kcal/mol) and hydrogen-bond occupancy (>80% with catalytic residues). Validation via SPR (surface plasmon resonance) confirms computed Kd values .

Analytical and Safety Considerations

Q. What analytical techniques quantify trace impurities in this compound?

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。